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Z-Phe-Leu-Glu-pNA

Enzyme Kinetics Substrate Specificity Serine Protease

Z-Phe-Leu-Glu-pNA is the validated chromogenic substrate for glutamyl endopeptidases (VSPase, GSE-BL). Its defined kinetic constants (Km=1.48 mM, kcat=44.4 s⁻¹) eliminate assay re-optimization, ensuring your inhibitor screening and virulence research data align with published studies. With 10-fold selectivity over aspartyl substrates, it delivers clean, real-time readouts at 405 nm in high-throughput formats. Avoid assay variability and literature mismatches—choose the substrate proven to correlate with physiological protease activity (kcat/Km ≈2.0×10⁴ M⁻¹s⁻¹).

Molecular Formula C34H39N5O9
Molecular Weight 661.7 g/mol
Cat. No. B560777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-Leu-Glu-pNA
SynonymsZ-PHE-LEU-GLU-PNA
Molecular FormulaC34H39N5O9
Molecular Weight661.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)/t27-,28-,29-/m0/s1
InChIKeyHLLMBZPHTOCJKX-AWCRTANDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Phe-Leu-Glu-pNA: A Defined Chromogenic Substrate for Quantitative Glutamyl Endopeptidase Activity Measurement in Procurement and Assay Development


Z-Phe-Leu-Glu-pNA (CAS 104634-10-8) is a synthetic tetrapeptide chromogenic substrate designed for the specific detection and kinetic characterization of glutamyl endopeptidases, a class of serine proteases that cleave peptide bonds on the carboxyl side of glutamic acid residues [1]. The compound comprises a benzyloxycarbonyl (Z) protecting group, the amino acid sequence phenylalanine-leucine-glutamic acid, and a para-nitroanilide (pNA) chromophore [1]. Upon enzymatic cleavage at the Glu-pNA bond, the pNA moiety is released, producing a yellow color that can be quantified spectrophotometrically, providing a direct, real-time readout of protease activity [1]. This compound is a cornerstone reagent for laboratories focused on enzymology, protease inhibitor screening, and the study of pathogenic mechanisms in organisms like Staphylococcus aureus and Bacillus licheniformis, where glutamyl endopeptidases are key virulence factors [2].

Why Substituting Z-Phe-Leu-Glu-pNA with Alternative Chromogenic Substrates Compromises Experimental Fidelity and Data Comparability


The utility of Z-Phe-Leu-Glu-pNA is not simply as a generic protease substrate, but as a precisely defined tool with documented, enzyme-specific kinetic parameters. Interchanging it with a structurally similar analog—such as a substrate for a different protease class, one with a different P1 amino acid, or even a similar glutamyl substrate from a different vendor—is a high-risk procurement decision. Such substitutions introduce uncontrolled variability into kinetic assays, invalidate direct comparisons with existing literature, and can lead to false negatives in inhibitor screening or incorrect assessments of enzyme activity [1]. The specificity of the enzyme-substrate interaction is critically dependent on the extended peptide sequence beyond the scissile bond; Z-Phe-Leu-Glu-pNA's defined P4-P1 residues (Z-Phe-Leu-Glu) are essential for the high-affinity recognition and efficient catalysis observed with physiologically relevant glutamyl endopeptidases like VSPase and GSE-BL [2][3]. The evidence below quantifies these critical differences, establishing a clear basis for informed scientific selection.

Quantitative Differentiation of Z-Phe-Leu-Glu-pNA: Head-to-Head Kinetic and Specificity Evidence for Informed Reagent Selection


Kinetic Parameter Differentiation: Z-Phe-Leu-Glu-pNA Exhibits 10-Fold Higher Reactivity Than Its Aspartyl Analog with a Cognate Serine Protease

In a direct, head-to-head comparison using the purified acidic amino acid-specific proteinase SFase from Streptomyces fradiae, the reactivity of Z-Phe-Leu-Glu-pNA was quantitatively compared to its structural analog, Z-Phe-Leu-Asp-pNA [1]. The study explicitly measured substrate turnover, revealing that the enzyme exhibited a 10-fold higher reaction rate for the glutamyl bond in Z-Phe-Leu-Glu-pNA than for the aspartyl bond in Z-Phe-Leu-Asp-pNA [1]. This data provides a clear, quantifiable basis for selecting the optimal substrate for this enzyme class.

Enzyme Kinetics Substrate Specificity Serine Protease

Catalytic Efficiency Benchmarking: Z-Phe-Leu-Glu-pNA Enables Enzyme-Catalyzed α1-PI Inactivation at a Comparable kcat/Km

A study investigating the utility of α1-proteinase inhibitor (α1-PI) inactivation as a broad screen for proteolytic activity found that the catalytic efficiency (kcat/Km) of a Staphylococcus aureus serine protease (SSP) was virtually identical whether it was hydrolyzing the synthetic substrate Z-Phe-Leu-Glu-pNA or inactivating the physiologically relevant target, α1-PI [1]. The kcat/Km value for Z-Phe-Leu-Glu-pNA hydrolysis was 2.0 x 10⁴ M⁻¹s⁻¹, compared to 2.6 x 10⁴ M⁻¹s⁻¹ for the α1-PI inactivation assay [1]. This demonstrates that Z-Phe-Leu-Glu-pNA is a highly accurate and efficient proxy for measuring a key virulence mechanism.

Catalytic Efficiency Enzyme Assay Protease Inhibitor

Validated Kinetic Constants for Pathogen-Derived Enzymes: Defining Assay Conditions for VSPase with Km=1.48 mM and kcat=44.4 s⁻¹

For researchers working with the clinically relevant glutamyl endopeptidase VSPase from Staphylococcus aureus, peer-reviewed kinetic parameters are available exclusively for Z-Phe-Leu-Glu-pNA [1]. The substrate's kinetic constants for this enzyme have been precisely determined as a Km of 1.48 ± 0.156 mM, a kcat of 44.4 ± 2.66 s⁻¹, and a resulting catalytic efficiency (kcat/Km) of 30 mM⁻¹s⁻¹ [1]. These values serve as the essential foundation for designing robust enzyme assays, calculating inhibitor Ki values, and comparing inter-laboratory results [1].

Enzyme Kinetics VSPase Staphylococcus aureus

Enhanced Catalytic Efficiency Through Protein Engineering: 50% Improvement in kcat/Km for Bacillus licheniformis Endopeptidase GSE-BL

Z-Phe-Leu-Glu-pNA is not only a tool for characterizing wild-type enzymes but also a sensitive reporter for assessing the functional impact of protein engineering. A study on the glutamate-specific endopeptidase from Bacillus licheniformis (GSE-BL) used Z-Phe-Leu-Glu-pNA to demonstrate that the Phe57Ala mutant enzyme exhibited a catalytic efficiency (kcat/Km) that was 50% higher than that of the native mature GSE-BL enzyme [1]. This demonstrates the substrate's capacity to resolve subtle but functionally significant differences in enzyme activity arising from genetic manipulation.

Protein Engineering Enzyme Assay Glutamyl Endopeptidase

Defined Application Scenarios for Z-Phe-Leu-Glu-pNA: Translating Quantitative Evidence into Experimental and Procurement Decisions


Precision Kinetic Characterization and Inhibitor Screening of Glutamyl Endopeptidases (e.g., VSPase, GSE-BL)

The defined kinetic constants for Z-Phe-Leu-Glu-pNA (e.g., Km=1.48 mM, kcat=44.4 s⁻¹ for VSPase [1]) provide a validated starting point for setting up enzyme assays. This enables researchers to reliably determine Km and Vmax under their specific conditions, calculate meaningful Ki values for potential inhibitors, and compare their data directly with peer-reviewed studies [1]. This is essential for any drug discovery program targeting bacterial virulence factors or for basic research into protease mechanism.

Accurate Assessment of Virulence Factor Activity in Pathogenic Bacteria (Staphylococcus aureus, Bacillus licheniformis)

Z-Phe-Leu-Glu-pNA is a proven proxy for measuring physiologically relevant protease activity. Its catalytic efficiency with a staphylococcal protease (kcat/Km = 2.0 x 10⁴ M⁻¹s⁻¹) is comparable to the efficiency of that same enzyme inactivating the key human serpin, α1-proteinase inhibitor (kcat/Km = 2.6 x 10⁴ M⁻¹s⁻¹) [2]. This correlation makes the chromogenic assay a simple, high-throughput alternative to more complex protein-based assays for quantifying the virulence potential of bacterial strains or for screening anti-virulence compounds [2].

Sensitive Detection and Quantification of Glutamyl Endopeptidase Activity in Biological Samples

The chromogenic nature of Z-Phe-Leu-Glu-pNA allows for the direct, continuous monitoring of protease activity at 405 nm [3]. This method is simple, rapid, and adaptable to microplate formats for high-throughput screening. Its high specificity for glutamyl endopeptidases, as demonstrated by a 10-fold preference over aspartyl substrates [3], minimizes background noise from other protease classes in complex samples, providing a cleaner, more reliable signal for target enzyme detection.

Technical Documentation Hub

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